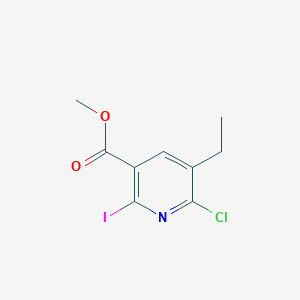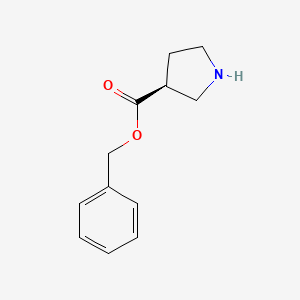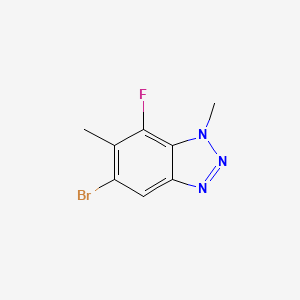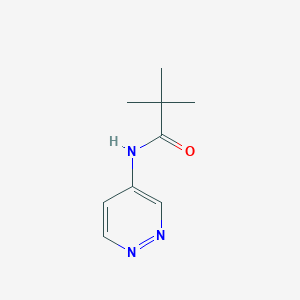
H-Thr-Tyr-Glu-Ile-Ala-Pro-Val-Phe-Val-Leu-Leu-Glu-Tyr-Val-Thr-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Thr-Tyr-Glu-Ile-Ala-Pro-Val-Phe-Val-Leu-Leu-Glu-Tyr-Val-Thr-OH is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. This specific peptide sequence includes amino acids such as threonine, tyrosine, glutamic acid, isoleucine, alanine, proline, valine, phenylalanine, leucine, and others. Peptides like this one are often studied for their potential therapeutic applications and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Thr-Tyr-Glu-Ile-Ala-Pro-Val-Phe-Val-Leu-Leu-Glu-Tyr-Val-Thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or other coupling agents.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: The temporary protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like H-Thr-Tyr-Glu-Ile-Ala-Pro-Val-Phe-Val-Leu-Leu-Glu-Tyr-Val-Thr-OH can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized, especially at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase in a polymerase chain reaction (PCR).
Major Products Formed
Oxidation: Formation of sulfoxides and disulfides.
Reduction: Formation of free thiols.
Substitution: Modified peptides with different amino acid sequences.
Applications De Recherche Scientifique
Peptides like H-Thr-Tyr-Glu-Ile-Ala-Pro-Val-Phe-Val-Leu-Leu-Glu-Tyr-Val-Thr-OH have numerous scientific research applications:
Chemistry: Used as building blocks for the synthesis of larger proteins and for studying protein-protein interactions.
Biology: Employed in the study of cellular signaling pathways and receptor-ligand interactions.
Medicine: Investigated for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based drugs and as components in cosmetic formulations.
Mécanisme D'action
The mechanism of action of peptides like H-Thr-Tyr-Glu-Ile-Ala-Pro-Val-Phe-Val-Leu-Leu-Glu-Tyr-Val-Thr-OH depends on their specific sequence and structure. These peptides can interact with various molecular targets, including:
Receptors: Binding to cell surface receptors to initiate signaling cascades.
Enzymes: Acting as substrates or inhibitors of specific enzymes.
Ion Channels: Modulating the activity of ion channels to influence cellular processes.
The pathways involved can include signal transduction pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and others, depending on the peptide’s specific interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln-(diacid-gamma-Glu-(AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2
- H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-2-methyl-Ala-Arg-CONH2
Uniqueness
The uniqueness of H-Thr-Tyr-Glu-Ile-Ala-Pro-Val-Phe-Val-Leu-Leu-Glu-Tyr-Val-Thr-OH lies in its specific sequence and the resulting biological activity. Each peptide sequence can confer distinct properties, such as binding affinity to receptors, stability, and therapeutic potential. The presence of specific amino acids like tyrosine and glutamic acid can influence the peptide’s overall charge, hydrophobicity, and interaction with biological targets.
Propriétés
Formule moléculaire |
C86H129N15O24 |
|---|---|
Poids moléculaire |
1757.0 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C86H129N15O24/c1-16-47(12)70(99-73(111)57(33-35-65(108)109)90-76(114)60(93-80(118)66(87)49(14)102)40-52-24-28-54(104)29-25-52)84(122)88-48(13)85(123)101-36-20-23-63(101)79(117)98-68(45(8)9)82(120)95-62(39-51-21-18-17-19-22-51)78(116)96-67(44(6)7)81(119)94-59(38-43(4)5)75(113)91-58(37-42(2)3)74(112)89-56(32-34-64(106)107)72(110)92-61(41-53-26-30-55(105)31-27-53)77(115)97-69(46(10)11)83(121)100-71(50(15)103)86(124)125/h17-19,21-22,24-31,42-50,56-63,66-71,102-105H,16,20,23,32-41,87H2,1-15H3,(H,88,122)(H,89,112)(H,90,114)(H,91,113)(H,92,110)(H,93,118)(H,94,119)(H,95,120)(H,96,116)(H,97,115)(H,98,117)(H,99,111)(H,100,121)(H,106,107)(H,108,109)(H,124,125)/t47-,48-,49+,50+,56-,57-,58-,59-,60-,61-,62-,63-,66-,67-,68-,69-,70-,71-/m0/s1 |
Clé InChI |
OFOCKFGJFKKSKN-UOSQTKIHSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B13919733.png)
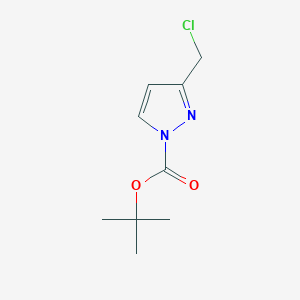
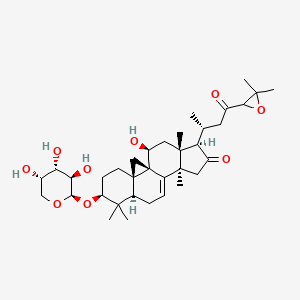
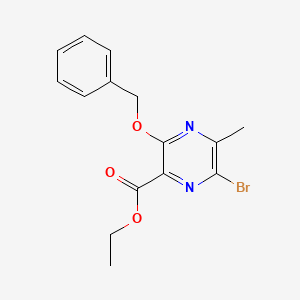
![3-Chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13919776.png)
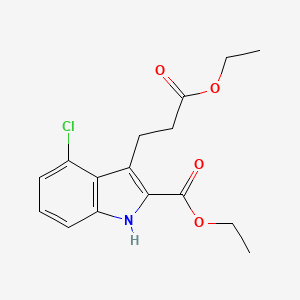
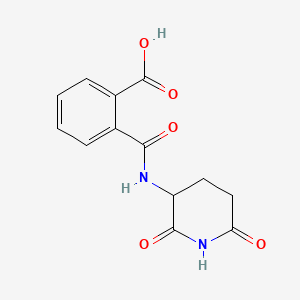
![6Thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid](/img/structure/B13919789.png)
![8-[(E)-2-methoxyethenyl]quinoline](/img/structure/B13919813.png)

